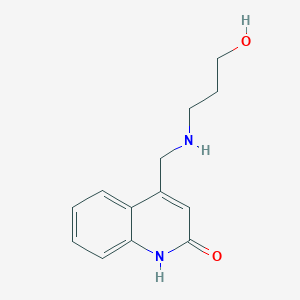

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolin-2-ol derivatives, including structures similar to "4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol," involves complex organic reactions. For instance, 2-hydroxypyrano[3,2-c]quinolin-5-ones can be synthesized from 4-hydroxyquinolin-2(1H)-ones through a tandem Knoevenagel condensation and Michael-type addition, highlighting the intricate steps involved in creating quinolin-2-ol derivatives (Ye et al., 1999).

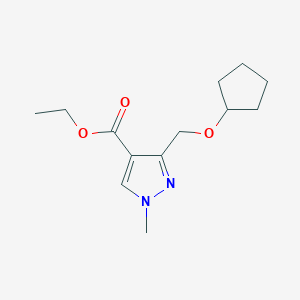

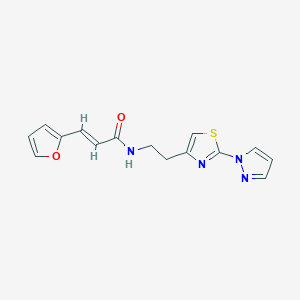

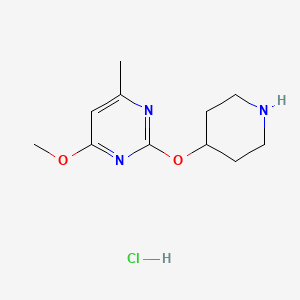

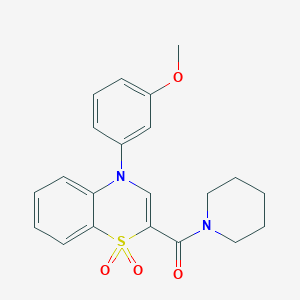

Molecular Structure Analysis

The molecular structure of quinolin-2-ol derivatives plays a crucial role in their chemical behavior and potential applications. Techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate these structures. For example, the synthesis and structural elucidation of pyrimido[5,4-c]quinoline-4(3H)-one derivatives demonstrate the use of 1D and 2D NMR spectroscopy for structure analysis (Ai et al., 2010).

Chemical Reactions and Properties

Quinolin-2-ol derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, they can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, enabling the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Anticorrosive Materials

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds, especially those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, effectively adsorb on metallic surfaces. They form stable chelating complexes through coordination bonding, providing significant protection against metallic corrosion. This attribute underscores their potential in developing advanced materials for corrosion inhibition (C. Verma, M. Quraishi, E. Ebenso, 2020).

Immune Response Modifiers

The non-nucleoside imidazoquinolinamines class, including analogs of imiquimod, demonstrates the capability to activate the immune system via localized induction of cytokines such as IFN-α, -β, and various interleukins. Although the exact mechanisms remain to be fully understood, these compounds have shown promise in treating various cutaneous diseases due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (T. Syed, 2001).

Neuroprotection

The metabolism of tryptophan through the kynurenine pathway, involving quinolinic acid as an N-methyl-d-aspartate receptor agonist and kynurenic acid as an antagonist, has been studied for its neuroprotective and neurotoxic roles. The balance between these metabolites is considered critical in neurological disorders. Modulating this pathway to reduce neurotoxic quinolinic acid and increase neuroprotective kynurenic acid levels presents a novel target for therapeutic intervention in neurodegenerative diseases (E. Vámos, Á. Párdutz, P. Klivényi, J. Toldi, L. Vécsei, 2009).

Antimicrobial and Anticancer Agents

Quinoline derivatives have been widely studied for their antimicrobial and anticancer properties. The therapeutic significance of quinolines, including their roles as agents of choice in treating various ailments such as cancer and malaria, is well-documented. Furthermore, they exhibit a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, making them crucial in the development of new chemotherapeutic agents (S. M. A. Hussaini, 2016).

Zukünftige Richtungen

The future directions for “4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol” and similar compounds involve further exploration of their synthesis methods and potential biological and pharmaceutical applications . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Eigenschaften

IUPAC Name |

4-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-7-3-6-14-9-10-8-13(17)15-12-5-2-1-4-11(10)12/h1-2,4-5,8,14,16H,3,6-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYAUFOGOOURMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CNCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)